L-canavanine

Vue d'ensemble

Description

L-Canavanine est un acide aminé non protéique que l'on trouve dans certaines plantes légumineuses, telles que le haricot à œil noir (Canavalia ensiformis) et la luzerne (alfalfa). Il est structurellement similaire à la L-arginine, la principale différence étant le remplacement d'un groupe méthylène par un atome d'oxygène. Ce composé est connu pour ses propriétés toxiques dans les systèmes végétaux et animaux en raison de sa capacité à être incorrectement intégré dans les protéines à la place de la L-arginine, conduisant à la formation de protéines dysfonctionnelles .

Applications De Recherche Scientifique

L-Canavanine has a wide range of scientific research applications, including:

Medicine: The compound has shown potential as an anticancer agent, particularly in the treatment of pancreatic cancer. Its ability to disrupt protein synthesis in cancer cells makes it a promising candidate for chemotherapy.

Mécanisme D'action

L-Canavanine, also known as Canavanine, is a non-protein amino acid (NPAA) that possesses toxic properties in both animal and plant systems . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the arginyl-tRNA synthetase , an enzyme responsible for incorporating amino acids into proteins . This arginine structural analogue is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” .

Mode of Action

This compound acts as an arginine antimetabolite . It is incorporated into proteins in place of arginine, resulting in the formation of non-functional proteins . This disruption of protein function is the primary mode of action of this compound .

Biochemical Pathways

The biosynthetic pathway of this compound involves the conversion of L-canavaninosuccinic acid to this compound and fumaric acid in the Krebs–Henseleit ornithine-urea cycle . Its application has been shown to cause disruption of polyamine metabolism and formation of reactive nitrogen species including nitric oxide (NO) .

Pharmacokinetics

It is known that this compound can be activated and aminoacylated to the cognate trnaarg by the arginyl-trna synthetase of canavanine-sensitive organisms . This leads to the incorporation of this compound into the nascent polypeptide chain .

Result of Action

The incorporation of this compound into proteins leads to the production of non-functional proteins, which can disrupt critical reactions of RNA and DNA metabolism as well as protein synthesis . This can alter essential biochemical reactions, making this compound a potent antimetabolite of arginine in a wide spectrum of species .

Action Environment

The biosynthesis of this compound in higher plants is thought to be light-dependent . It is produced in many legumes including jack bean and lucerne (alfalfa) and is accumulated mainly in seeds and their newly germinating sprouts . Environmental factors such as light and the presence of other organisms can influence the production and action of this compound .

Analyse Biochimique

Biochemical Properties

L-Canavanine can function in all enzymic reactions for which arginine is a substrate . Therefore, it potentially inhibits any enzyme-directed reaction employing arginine as the preferred substrate . It is activated and aminoacylated to the cognate tRNAArg by the arginyl-tRNA synthetase of canavanine-sensitive organisms .

Cellular Effects

This compound has potential anticancer activity against human pancreatic adenocarcinomas . It disrupts the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein . This disruption affects the function of the protein and, consequently, the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by replacing arginine in proteins . This replacement disrupts the protein’s structure and function, leading to cellular dysfunction . A novel enzyme has been found to act efficiently and specifically on canavanine by a PLP-dependent β/γ-elimination/addition mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It is incorporated into the nascent polypeptide chain, affecting residue interaction and disrupting the protein’s structure . This disruption can affect the long-term function of the cell .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At high doses, it has toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include arginine . It potentially affects metabolic flux and metabolite levels by inhibiting any enzyme-directed reaction employing arginine as the preferred substrate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La L-Canavanine peut être synthétisée par diverses méthodes. Une approche courante implique la réaction du ®-4-chloro-3-hydroxybutyronitrile avec de l'ammoniac pour former la this compound . Les conditions de réaction incluent généralement une température et un pH contrôlés pour assurer l'obtention du produit souhaité.

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles, telles que les graines de plantes légumineuses. Les graines sont traitées pour isoler le composé, qui est ensuite purifié par diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La L-Canavanine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers produits, notamment la canaline et l'hydroxyguanidine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : L'arginase est la principale enzyme impliquée dans l'hydrolyse de la this compound.

Substitution : Les réactions de substitution se produisent généralement dans des conditions physiologiques au sein des organismes vivants.

Principaux produits :

Hydroxyguanidine : Formée lors de l'oxydation de la this compound.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Le composé a montré un potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du cancer du pancréas. Sa capacité à perturber la synthèse protéique dans les cellules cancéreuses en fait un candidat prometteur pour la chimiothérapie.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son incorporation dans les protéines à la place de la L-arginine. Cette substitution conduit à la formation de protéines structurellement aberrantes qui peuvent ne pas fonctionner correctement . Le composé est incorporé dans les protéines par l'arginyl-tRNA synthétase, conduisant à une perturbation fonctionnelle rapide des protéines . De plus, l'hydrolyse de la this compound par l'arginase produit de la canaline, qui peut perturber davantage les fonctions cellulaires en formant des oximes stables avec des métabolites essentiels .

Comparaison Avec Des Composés Similaires

La L-Canavanine est unique parmi les acides aminés non protéiques en raison de sa forte toxicité et de sa similitude structurelle avec la L-arginine. Des composés similaires incluent :

L-Homoarginine : Un autre analogue de l'arginine synthétisé dans certaines espèces de Lathyrus, telles que la gesse (Lathyrus sativus).

Méta-Tyrosine : Un acide aminé non protéique présentant des propriétés toxiques similaires.

Comparée à ces composés, la this compound présente les propriétés toxiques les plus élevées et est plus largement étudiée pour ses effets sur les fonctions cellulaires et ses applications thérapeutiques potentielles .

Propriétés

Numéro CAS |

543-38-4 |

|---|---|

Formule moléculaire |

C5H12N4O3 |

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

2-amino-4-(diaminomethylideneamino)oxybutanoic acid |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) |

Clé InChI |

FSBIGDSBMBYOPN-UHFFFAOYSA-N |

SMILES |

C(CON=C(N)N)C(C(=O)O)N |

SMILES isomérique |

C(CON=C(N)N)[C@@H](C(=O)O)N |

SMILES canonique |

C(CON=C(N)N)C(C(=O)O)N |

Apparence |

Solid powder |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

| 543-38-4 | |

Description physique |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

Very soluble in water Insoluble in alcohol, ether, benzene |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(L)-Canavanine; AI3-52153; AI3 52153; AI352153 |

Pression de vapeur |

3.18X10-8 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

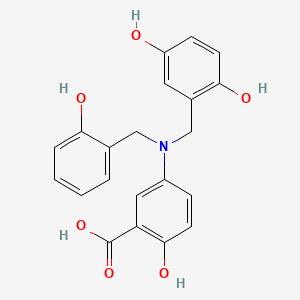

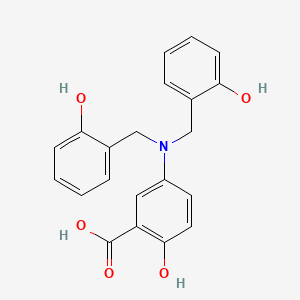

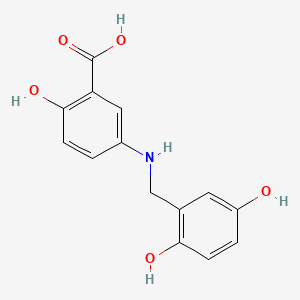

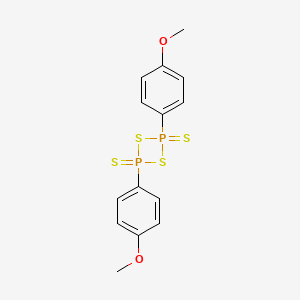

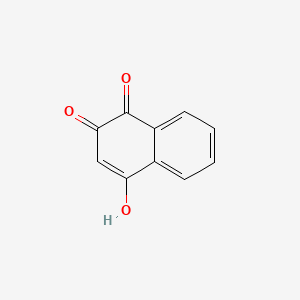

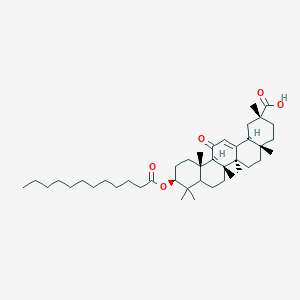

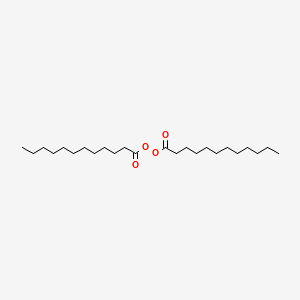

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione](/img/structure/B1674583.png)